Journal Name:Environmental Science & Technology Letters
Journal ISSN:2328-8930
IF:10.9
Journal Website:http://pubs.acs.org/journal/estlcu
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:121
Publishing Cycle:
OA or Not:Not
Investigation of the Extraction of Natural Alkaloids in Karr Reciprocating Plate Columns: Mass Transfer Study
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2022-09-19 , DOI: 10.1080/07366299.2022.2120770
ABSTRACTSolvent extraction plays a vital role in manufacturing high purity alkaloids from natural poppies. Cyanex® 923, which has been widely used in hydrometallurgical processes, is shown to be an effective extractant for natural alkaloid extraction. In this work, 0.2 M Cyanex® 923 in xylene (dispersed phase) was used to investigate the equilibrium isotherm of morphine at pH 9 and morphine extraction in two different reciprocating Karr columns. Two sources of morphine solution (continuous phase), including technical morphine with few impurities and industrial upstream morphine rich extract containing more impurities and other alkaloids, were studied to investigate morphine mass transfer efficiencies in the Karr columns based on different dispersed phase velocities and reciprocating frequencies. The mass transfer coefficients of technical morphine solution were calculated using a backflow model associated with axial dispersion, and the mass transfer coefficients were further used to regress a mass transfer correlation. The regressed correlation was further validated, and the process model was shown to be reliable to predict the extraction efficiency, and outlet morphine concentration of both aqueous phase and organic phase. This work provides insights to scale-up the process design in a short time, bridging the gap between bench scale research and pilot industry scale testing using a simple correlation method.
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Extraction of Cesium, Strontium, and Stable Simulated HLW Components with Substituted Crown Ethers in New Fluorinated Diluents
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2022-09-07 , DOI: 10.1080/07366299.2022.2110686
ABSTRACTThe extraction of cesium, strontium, and a number of stable components of simulated high-level waste solutions from nitric acid media with solutions of crown ether derivatives in new fluorinated diluents was studied. Based on the data on the solubility of the extractants into the aqueous phase and the physicochemical properties of the diluents used, the most promising extraction systems were chosen: crown ethers 4,4‘(5’)-di-tert-butyldibenzo-18-crown-6 (L1) and 4,4‘(5’)-di-tert-butyldicyclohexyl-18-crown-6 (L2) in bis(2,2,3,3-tetrafluoropropyl) carbonate (BK-1) and bis(2,2,3,3-tetrafluoropropoxy)methane (FN-1). For these systems, the extraction of a number of stable components and their subsequent stripping with water and solutions of chelating agents were studied. Lead was found to be co-extracted to the greatest extent. To a lesser extent, barium and calcium cations are co-extracted with strontium, and rubidium and potassium cations with cesium. Lead, barium, and silver are the most difficult to strip; however, the problem of lead stripping can be solved by using DTPA or citric acid solutions neutralized with ammonia to weakly alkaline (pH 8) media.
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A Novel Type of Tetradentate Dipyridyl-Derived Bis(pyrazole) Ligands for Highly Efficient and Selective Extraction of Am3+ Over Eu3+ From HNO3 Solution
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-02-15 , DOI: 10.1080/07366299.2023.2173014
ABSTRACTThe extraction of Am3+ and Eu3+ with 6,6’-bis(5-alkyl-1H-pyrazol-3-yl)-2,2’-bipyridine (BPzBPy, alkyl = i-Bu, n-Bu, n-Oct) from HNO3 medium and the complexation of BPzBPy with Eu3+ were investigated. By using meta-nitrobenzotrifluoride (F-3) as a diluent, iBu-BPzBPy ligand in combination with 2-bromohexanoic acid was able to extract Am3+ over Eu3+ with the nature of significantly high efficiency, relatively fast extraction kinetics, and easy stripping. Slope analysis showed the formation of a 1:2 metal/ligand extraction species. The analyses of electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared (FT-IR) and time-resolved laser fluorescence spectrum (TRLFS) revealed that the composition of the extracted complex was [Eu(H2O)L2]A3 (L = ligand; HA = 2-bromohexanoic acid). The complexation of iBu-BPzBPy ligand with Eu3+ was an enthalpy-driven spontaneous, exothermic, and entropy-decreasing process. Besides, the complex stability constants were also obtained via UV–vis spectrophotometric titration. Combining the results of solvent extraction and complexation studies, a cation exchange extraction model was also proposed.
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Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2022-06-21 , DOI: 10.1080/07366299.2022.2079502
ABSTRACTThe separation of trace hafnium from bulk tungsten alloys is of interest for isotope harvesting at the National Superconducting Cyclotron Laboratory and the Facility for Rare Ion Beams because 172Hf, the parent of 172Lu, accumulates in tungsten alloy beam blockers at these facilities. In this work, a procedure for the separation of trace hafnium from a bulk tungsten alloy (454 g) was established using tracer isotopes (175Hf, 88Zr, 173Lu, and 88Y). The procedure employed dissolution in an HF–HNO3 solution followed by a calcium fluoride precipitation, and then extraction chromatography was used for more selective separation steps. Two stages of column separations using LN resin (HDEHP based) and TRU resin (CMPO based) were performed. Gamma-ray spectroscopy and mass spectrometry were used to analyze the final hafnium sample and follow the steps in the chemical processing. The final recovery of hafnium was high (90 ± 8)%, and the mass of tungsten and other transition metals was reduced to near background levels (as determined by ICP-MS of the blank acid solutions). Zirconium follows hafnium quantitatively in this procedure; there was no detectable 173Lu in the final hafnium sample.
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Liquid–Liquid Extraction and Supported Liquid Membrane Transport of Neptunium(IV) Across a Flat-Sheet Supported Liquid Membrane Containing a TREN-DGA Derivative
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2022-05-29 , DOI: 10.1080/07366299.2022.2074501
ABSTRACTLiquid–liquid extraction and liquid membrane transport behavior of tetravalent actinide ions viz. Th(IV), Np(IV), and Pu(IV) were investigated for the first time using a diglycolamide (DGA) based dendrimer with a tris(2-aminoethyl)amine (TREN) scaffold as the organic extractant. The generation of 1 dendrimer with six DGA pendent moieties (termed as TREN-G1-DenDGA) extracted Np(IV) more effectively than the other two ions, the trend being Np(IV) > Pu(IV) > Th(IV). The extraction studies of Np(IV) from 3 M HNO3 indicated a 1:1 (metal:ligand) species and the extraction efficiency increased with increasing nitric acid concentration (1–6 M). The transport efficiency of Np(IV) increased with the nitric acid concentration (1–6 M) as well as with the ligand concentration. A very low concentration of 5.75 × 10−4 M ligand, when used as the carrier, resulted in the transport of ca. 25% metal ion transport in 5 h, which increased to >85% with 4.4 × 10−3 M ligand. The transport efficiency of the metal ion across the SLM followed the trend Np(IV) > Th(IV) > Pu(IV). The membrane stability was not satisfactory as seen over a period of 5 days suggesting long-term use may require regular replenishment of the carrier solvent. The effective diffusion coefficient (Deff) of Np(IV)-TREN-G1-DenDGA were determined by the lag-time method and was found to be 5.1 × 10−8 cm2/s.
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Novel Bis(diphenylcarbamoylmethylphosphine oxide) Ligand for Effective Extraction of Actinides and Lanthanides from Nitric Acid Solutions
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-11-24 , DOI: 10.1080/07366299.2021.2001973
ABSTRACTA novel polydentate neutral organophosphorus ligand N,N’-dicyclohexyl-N,N’-bis(diphenylphosphinoylacetyl)urea 1 containing two Ph2P(O)CH2C(O)N(cyclo-Hex)- bidentate moieties connected by a carbonyl group through amide nitrogen atoms was studied as an extractant for U(VI), Th(IV) and lanthanides(III) ions from HNO3 solutions into molecular diluents and ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. The influence of composition of aqueous and organic phases on the extraction efficiency was elucidated and stoichiometry of the complexes extracted was determined. Slope analysis indicates that the ligand 1: metal ratio in the extracted complexes in ionic liquid is less than that in 1,2-dichloroethane. The extraction efficiency of bis-CMPO 1 towards U(VI), Th(IV) and lanthanides(III) increased significantly in the presence of ionic liquid. Bis-CMPO ligand 1 in ionic liquid was found to possess a higher extraction efficiency towards U(VI), Th(IV) and lanthanides(III) ions than its mono analog diphenyl-(N,N-dibutylcarbamoylmethyl)-phosphine oxide 2. The role of Tf2N− anions in increasing the efficiency of Ln(III) extraction in the presence of an ionic liquid is discussed.
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Hydrodynamic Properties of Tris(2-methylbutyl) Phosphate and Tri-n-alkyl Phosphates in n-Dodecane – A Comparative Investigation between Unirradiated and Gamma Irradiated Solvent Systems
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-09-09 , DOI: 10.1080/07366299.2021.1972648
ABSTRACTThe physicochemical parameters of tris(2-methylbutyl) phosphate (T2MBP), a molecule possessing the essential characteristics required to be considered as a promising extractant in the solvent extraction stage of fast reactor fuel reprocessing, have been evaluated in the present study. In this context, the density, viscosity and interfacial tension (IFT), which are considered to be few among the important solvent selection criteria prior to its deployment in the plant scale have been measured for T2MBP in n-dodecane (n-DD) based systems. Similar studies have been performed with its straight chain isomer, tri-n-amyl phosphate (TAP) as well as the widely utilized commercial extractant, tri-n-butyl phosphate (TBP) so as to emphasize on the structural effects. Though the trends on the physicochemical behaviour of TBP based systems (temperature and ligand concentration effects) are well known in the literature, the data on TBP have been generated in the present work for comparison with the T2MBP results under similar experimental conditions. Solutions of trialkyl phosphates (TalP) in n-DD of different concentrations have been used to generate the data on the variation of density, IFT and viscosity with the change in the ligand concentration. In addition, the transformation in their properties has been assessed after subjecting the solvents to various levels of gamma absorbed doses. Overall, it has been observed that there was no significant variation in the density of the irradiated TalPs; however, there was a significant rise in the viscosity and reduction in the IFT of the TalP samples upon irradiation. The data on the Gibbs energy change of activation of various 1.1 M TalP/n-DD solutions have been generated by fitting their respective dynamic viscosity value as a function of temperature using Andrade’s equation. Moreover, from the IFT value, the parameters relating to the interfacial activity of TalP/n-DD solutions have been determined using the Szyszkowski adsorption isotherm.
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Anion-exchange Experiment of Zr, Hf, and Th in HNO3 and Quantum Chemical Study on the Nitrate Complexes toward Chemical Research on Element 104, Rf
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-12-31 , DOI: 10.1080/07366299.2021.2020956
ABSTRACTAnion-exchange behavior of Zr, Hf, and Th in nitric acid was investigated to determine suitable experimental conditions for the experiment of element 104, rutherfordium (Rf) and to obtain comparative data for discussion of nitrate complexes of Rf. Anion-exchange reactions in a Adogen 464/HNO3 system was found to reach equilibrium within 60 s, suggesting that the reaction system is suitable for the experiment of 261Rf having a half-life of 68 s. We also studied the electronic states of Zr, Hf, and Th nitrate complexes by quantum chemical calculations. The calculation results support the experimental results that Th4+ forms stable anionic complexes such as [Th(NO3)6]2− with a large coordination number of 12, while Zr4+ and Hf4+ do not.
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Evidence of Supramolecular Origin of Selectivity in Solvent Extraction of Bifunctional Amidophosphonate Extractants with Different Configurations
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-08-26 , DOI: 10.1080/07366299.2021.1961433
ABSTRACTExtraction mechanisms of two bifunctional extractants which differ only by the grafting of an alkyl chain between their two functions were investigated at molecular and supramolecular scales to investigate the origin of their very different separation factors toward uranium and zirconium. Investigation of the complex structure with spectroscopic analysis (Fourier Transform Infra-Red (FTIR), ElectroSpray Ionization Mass Spectroscopy (ESI-MS) and Extended X-Ray Absorption Fine Structure (EXAFS)) demonstrated that alkylation does not affect the chelation mechanism of uranium and zirconium. Stoichiometries of complexes remain identical for both extractants: UO2L2(NO3)2 and zirconium polynuclear complexes are formed after extraction into the organic phase. The origin of selectivity was therefore investigated by considering the supramolecular self-assembly of the two bifunctional molecules. Small-Angle X ray and Neutrons Scattering (SAXS and SANS) showed that the highest separation factors between U and Zr are obtained when smaller aggregates are formed. The results of this study therefore suggests that the selectivity is controlled by the supramolecular self-assembly of the two extractant molecules. Thanks to a smaller packing parameter, the non-alkylated molecule forms bigger aggregates analogous to reverse micelles that can extract additional polar species in their polar core through a solubilization effect, thus decreasing the separation factor between uranium and zirconium.
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Behaviors of ALSEP Organic Extractants: an Atomic Perspective Derived from Molecular Dynamics Simulation
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-09-10 , DOI: 10.1080/07366299.2021.1956104
ABSTRACTMolecular dynamics simulations were performed on mixtures of N,N,N′,N′-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) and 2-ethylhexylphosphonic acid mono(2-ethylhexyl) ester (HEHEHP) extractants in a dodecane-water system in order to understand the organization and interfacial behavior of extractants in the Actinide-Lanthanide Separation (ALSEP) process. The dynamic behavior and coordination environments of these extractants near the interface were investigated as a function of aqueous nitric acid concentration in the range 0–6 M HNO3. To gain a complete molecular picture of the extractants’ interfacial behaviors, the effects of varying acidity were scrutinized in the context of spatial distributions of extractants within a given phase, chemical interactions, interfacial orientation, and extractant conformation. While the composition of the interfacial solvent mixing region changed with increasing acidity, the behavior of both extractants exhibited very little response to the varying acid levels, but in their own distinct manner. HEHEHP was found to express a specific interfacial behavior marked by a stronger affinity for the interface, with the polar POOH head group being oriented toward the interface and the alkyl chains residing in a constrained conformation. The larger and more flexible extractant, T2EHDGA, is less strongly associated with the interfacial region, on average dwells deeper into the organic phase, and displays orientations and conformations that are more like those of bulk organic phase T2EHDGA molecules than the ordered HEHEHP molecules.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学1区 ENGINEERING, ENVIRONMENTAL 工程:环境2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.70 0 Science Citation Index Expanded Not
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